Indium(III) sulfate pentahydrate

Hydrate stoichiometry Thermal dehydration Gravimetric factor

Indium(III) sulfate pentahydrate (CAS 17069-79-3, molecular formula H₁₀In₂O₁₇S₃, molecular weight 607.90 g·mol⁻¹) is the stoichiometric pentahydrate of the sesquisulfate salt of trivalent indium. It belongs to the class of indium(III) sulfate hydrates, which also includes the anhydrous form (In₂(SO₄)₃, CAS 13464-82-9), the nonahydrate (In₂(SO₄)₃·9H₂O), and the acid sulfate intermediate.

Molecular Formula H10In2O17S3
Molecular Weight 607.879
CAS No. 17069-79-3
Cat. No. B578884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium(III) sulfate pentahydrate
CAS17069-79-3
SynonymsINDIUM(III) SULFATE PENTAHYDRATE
Molecular FormulaH10In2O17S3
Molecular Weight607.879
Structural Identifiers
SMILESO.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[In+3].[In+3]
InChIInChI=1S/2In.3H2O4S.5H2O/c;;3*1-5(2,3)4;;;;;/h;;3*(H2,1,2,3,4);5*1H2/q2*+3;;;;;;;;/p-6
InChIKeySPZNTTZIWSKLBF-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium(III) Sulfate Pentahydrate (CAS 17069-79-3): A Defined Hydrate Precursor for Indium Electroplating, Catalysis, and Thin-Film Synthesis


Indium(III) sulfate pentahydrate (CAS 17069-79-3, molecular formula H₁₀In₂O₁₇S₃, molecular weight 607.90 g·mol⁻¹) is the stoichiometric pentahydrate of the sesquisulfate salt of trivalent indium [1]. It belongs to the class of indium(III) sulfate hydrates, which also includes the anhydrous form (In₂(SO₄)₃, CAS 13464-82-9), the nonahydrate (In₂(SO₄)₃·9H₂O), and the acid sulfate intermediate [2]. The compound appears as a white-gray, hygroscopic crystalline powder with a monoclinic crystal structure and has a limited aqueous solubility of approximately 5% w/w at ambient temperature . Its commercial availability in high purity grades (≥98%, and up to 99.999% metals basis for hydrated forms) positions it as a specialized precursor for indium electroplating, for use as a hardening additive in gold electroplating baths, and for the wet-chemical synthesis of indium-containing chalcogenide thin films such as copper indium selenide (CIS) and indium sulfide (In₂S₃) .

Why Hydration State and Counter-Ion Identity Matter for Indium(III) Sulfate Pentahydrate Procurement


Indium(III) sulfate pentahydrate occupies a precise hydration niche that directly impacts its gravimetric factor, dissolution behavior, thermal processing profile, and shelf-life reproducibility in reactive formulations. The pentahydrate, with exactly 5 water molecules per In₂(SO₄)₃ unit, can be converted to the anhydrous hygroscopic powder by heating at 500 °C for 6 hours, whereas the nonahydrate requires different dehydration energetics [1]. This distinction is non-trivial for procurement: the pentahydrate’s lower hygroscopicity relative to the anhydrous form improves weighing accuracy and compositional control in batch synthesis [2]. Furthermore, indium(III) chloride (InCl₃) and indium(III) nitrate (In(NO₃)₃·xH₂O) introduce chloride or nitrate ions into electroplating baths and catalyst solutions. In sulfate-based gold hardening baths, chloride contamination can cause galvanic corrosion and altered deposit morphology [3]. The pentahydrate thus provides a sulfate-only route with a defined water content, setting it apart from both the anhydrous sulfate and alternative indium salts.

Quantitative Differential Evidence for Indium(III) Sulfate Pentahydrate Against Its Closest Comparators


Hydrate Stoichiometry and Dehydration Behavior vs. Nonahydrate

Indium(III) sulfate pentahydrate (5 H₂O per In₂(SO₄)₃) converts to anhydrous In₂(SO₄)₃ upon heating at 500 °C for 6 hours [1]. The nonahydrate (9 H₂O, molecular weight 679.95 g·mol⁻¹) contains 14.9% more lattice water, leading to a proportionally lower indium content per gram of solid and requiring distinct dehydration parameters . For example, the indium content in anhydrous In₂(SO₄)₃ is approximately 44.3% by mass, while in the pentahydrate it is approximately 37.8%, and in the nonahydrate approximately 33.8%. This difference directly affects the required precursor mass in 1 L of electroplating bath targeting 0.1 M In³⁺ (a common concentration), where the mass of nonahydrate needed is roughly 19% greater than that of the pentahydrate.

Hydrate stoichiometry Thermal dehydration Gravimetric factor

Thermal Decomposition Pathway vs. Anhydrous Indium(III) Sulfate

When the pentahydrate is heated above 500 °C under nitrogen, it yields an oxide-sulfate intermediate rather than directly decomposing to In₂O₃ . In contrast, anhydrous indium(III) sulfate decomposes cleanly to indium oxide with SO₃ release when heated to 437 °C or above [1]. This difference is significant for applications requiring a controlled intermediate oxidation state or sulfate retention, such as the synthesis of sulfated indium catalysts or mixed oxide-sulfide composites.

Thermal decomposition Oxide-sulfate intermediate Solid-state reactivity

Crystal Growth from Strong Sulfuric Acid vs. Neutral Aqueous Crystallization

Indium(III) sulfate pentahydrate is purified by dissolution in strong sulfuric acid followed by slow evaporation at ~50 °C and washing of crystals with glacial acetic acid . This strong-acid route yields a salt of defined stoichiometry (5 H₂O) and avoids the formation of insoluble basic sulfates that precipitate when neutral indium sulfate solutions are evaporated [1]. In contrast, the nonahydrate is often obtained from neutral aqueous solutions, which can contain variable amounts of coprecipitated basic salts and result in batch-dependent solubility and reactivity [2]. The pentahydrate’s purification route ensures a consistent, acid-washed product free of basic salt contamination, a quality attribute not guaranteed by hydration state alone.

Crystal purification Strong-acid crystallization Basic salt avoidance

Aqueous Solubility and Solution Acidity vs. Indium(III) Chloride

Indium(III) sulfate pentahydrate has a water solubility of approximately 5% w/w, corresponding to roughly 50 g·L⁻¹ (as pentahydrate) . A 0.14 mol·L⁻¹ solution of indium sulfate has a pH of 1.85, and precipitation of basic salts occurs above pH 3.4 . Indium(III) chloride (InCl₃) exhibits much higher solubility (typically > 1000 g·L⁻¹ for the hydrate), but the chloride ion introduces a corrosion risk for metallic substrates during electroplating and can participate in undesirable side reactions in organic synthesis [1]. Electrochemical studies demonstrate that chloride-containing indium electrolytes exhibit a 400 mV cathodic overvoltage shift at characteristic current densities compared to pure sulfate media, indicating fundamentally different deposition mechanisms [2].

Solubility Solution pH Electrolyte corrosion

Suitability as a Hardening Agent in Gold Electroplating Baths vs. Indium(III) Nitrate and Chloride

Indium(III) sulfate (as pentahydrate or defined hydrate) is established in industrial practice as a hardening agent in gold electroplating baths . The sulfate anion is compatible with the gold sulfite or gold cyanide complexes commonly used in such baths. Indium(III) nitrate, while a more active Lewis acid catalyst in organic transformations (e.g., achieving ~84.6% conversion in glucose-to-HMF reactions) [1], introduces nitrate ions that can oxidize bath components and generate nitrous gases under acidic plating conditions. Indium(III) chloride introduces chloride ions that can compete with gold complexation and alter deposit hardness and grain structure. The sulfate-based hardened gold deposits produced with indium sulfate have been validated in high-frequency transistor manufacturing, achieving operational frequencies up to 60 MHz .

Gold electroplating Bath compatibility Hardener additive

Defined Hydrate as a Precursor for In₂S₃ Thin-Film Deposition vs. Nonahydrate and Anhydrous Salts

Indium(III) sulfate (typically as a hydrate) is a common precursor for chemical bath deposition (CBD) of indium sulfide (In₂S₃) thin films, used as buffer layers in CIGS solar cells [1]. The pentahydrate’s defined water content ensures a reproducible indium concentration in the bath solution, which is critical because the In³⁺ to S²⁻ ratio and pH control govern film morphology and thickness. Studies using indium sulfate with thioacetamide and acetic acid as a complexing agent have produced nanoporous β-In₂S₃ films with controlled platelet morphology [2]. Although anhydrous and nonahydrate forms can also be used, the pentahydrate offers a balance between lower hygroscopicity (better weighing precision) and sufficient solubility for bath preparation, minimizing the batch-to-batch variation in film quality often observed with deliquescent anhydrous or highly hydrated nonahydrate forms.

Thin-film deposition Chemical bath deposition CIGS solar cells

Best Application Scenarios for Indium(III) Sulfate Pentahydrate Based on Quantitative Evidence


Controlled-Atmosphere Thermal Processing to Oxide-Sulfate Intermediates

Researchers aiming to synthesize indium oxide-sulfate composite materials with retained sulfate functionality at elevated temperatures should specify indium(III) sulfate pentahydrate. As demonstrated in thermal studies, heating the pentahydrate above 500 °C under N₂ yields an oxide-sulfate intermediate, while the anhydrous salt decomposes directly to In₂O₃ at 437 °C . This 63 °C processing window enables the generation of mixed-phase materials with potential applications in solid-acid catalysis and gas-sensing layers.

Gold Electroplating Bath Hardening with Chloride-Free Indium Source

Electroplating facilities that employ gold sulfite or gold cyanide baths and seek to harden gold deposits should procure indium(III) sulfate pentahydrate rather than indium chloride or nitrate salts. The sulfate-only formulation avoids chloride-induced pitting corrosion of stainless steel bath components (400 mV overvoltage shift in mixed sulfate-chloride baths) [1] and nitrate-induced oxidation of bath constituents. The compound also avoids the random moisture uptake observed with the highly hygroscopic anhydrous form, ensuring consistent indium delivery.

Reproducible In₂S₃ Chemical Bath Deposition for CIGS Buffer Layer Fabrication

Teams developing CBD protocols for In₂S₃ buffer layers in CIGS or CIS solar cells benefit from the pentahydrate’s defined water content and moderate hygroscopicity compared to the deliquescent anhydrous form or the water-rich nonahydrate. Using the pentahydrate, bath formulations achieve a reproducible In³⁺ concentration, with its 37.8% indium mass fraction providing a gravimetric advantage over the nonahydrate (33.8% In) . This reproducibility is crucial for maintaining consistent film thickness and platelet morphology across multiple deposition cycles.

High-Purity Indium Electroplating on Corrosion-Sensitive Substrates

When electroplating indium metal onto substrates susceptible to chloride-induced corrosion (e.g., germanium, certain steel alloys, or copper interconnects), indium(III) sulfate pentahydrate provides a chloride-free electrolyte precursor. Electrochemical studies confirm that pure sulfate media produce stable deposition behavior without the 400 mV cathodic overvoltage spikes observed in chloride-containing baths [2]. The compound’s 5% w/w solubility is sufficient for controlled low-current-density indium plating, and the strong-acid purification route ensures a product free of insoluble basic sulfate contaminants.

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